p-Tolylsulfur pentafluoride
Description
Properties
IUPAC Name |
pentafluoro-(4-methylphenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5S/c1-6-2-4-7(5-3-6)13(8,9,10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSRNICSILXXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679282 | |
| Record name | 1-Methyl-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203126-21-0 | |
| Record name | 1-Methyl-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Tolylsulfur Pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for P Tolylsulfur Pentafluoride and Its Functionalized Derivatives
Direct Fluorination Approaches and Optimization Strategies
Direct fluorination methods offer a straightforward route to p-tolylsulfur pentafluoride by introducing fluorine atoms to a suitable p-tolyl-sulfur substrate. These methods can be broadly categorized into electrochemical and stoichiometric approaches.
Electrochemical Fluorination of Thioethers and Disulfides
Electrochemical fluorination represents a potential method for the synthesis of arylsulfur pentafluorides. However, specific documented procedures and yield data for the direct electrochemical fluorination of p-tolyl disulfide or related p-tolyl thioethers to form this compound are not extensively detailed in the reviewed literature. The general principle of this technique involves the anodic oxidation of the sulfur compound in a fluoride-containing electrolyte, leading to the formation of the C-S bond and subsequent fluorination at the sulfur center. Optimization of this process would typically involve careful selection of the electrode materials, solvent, supporting electrolyte, and control of the electrochemical potential to maximize the yield of the desired pentafluorinated product while minimizing side reactions.
Utilization of Stoichiometric Fluorinating Agents
The use of potent, stoichiometric fluorinating agents is a more commonly documented approach for the synthesis of arylsulfur pentafluorides, including the p-tolyl derivative. This method often proceeds via an intermediate, such as p-tolylsulfur chlorotetrafluoride.
A well-established, two-step method for the practical production of various arylsulfur pentafluorides begins with the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride (B91410). nih.gov In the case of this compound, p-tolyl disulfide is reacted with chlorine gas and potassium fluoride (KF) to produce p-tolylsulfur chlorotetrafluoride. nih.gov This intermediate is then subjected to a fluorine exchange reaction to yield the final product. nih.gov
Another powerful, albeit expensive, stoichiometric fluorinating agent is silver(II) fluoride (AgF2). Historically, the synthesis of phenylsulfur pentafluoride was first achieved by the stepwise fluorination of diphenyl disulfide with AgF2, although the initial reported yield was low. nih.gov This method has been applied to various substituted phenylsulfur pentafluorides. nih.gov While AgF2 is a potent reagent capable of effecting challenging fluorinations, its high reactivity can sometimes lead to low chemoselectivity, necessitating carefully controlled reaction conditions, often at low temperatures, to minimize side reactions. uic.edu
More recent developments have introduced milder and more accessible fluorinating systems. For instance, the combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) has been established as an effective system for the synthesis of aryl-SF4Cl compounds from diaryl disulfides, which are precursors to aryl-SF5 compounds. This method avoids the use of hazardous gas reagents like elemental fluorine or chlorine.
| Precursor | Reagent(s) | Intermediate/Product | Yield (%) | Reference |
| p-Tolyl disulfide | Cl2, KF | p-Tolylsulfur chlorotetrafluoride | 82 | nih.gov |
| p-Tolylsulfur chlorotetrafluoride | ZnF2 | This compound | 86 | nih.gov |
Ligand Exchange and Substitution Reactions at the Sulfur Center
The synthesis of this compound can also be achieved through reactions that modify a pre-existing sulfur-fluorine scaffold or by introducing the SF5 group to an organosulfur precursor.
Transformation of Precursor Sulfur Fluorides (e.g., R-SF3)
A key strategy in the synthesis of arylsulfur pentafluorides involves the transformation of precursor sulfur fluorides, most notably arylsulfur chlorotetrafluorides (Ar-SF4Cl). As detailed in the previous section, p-tolylsulfur chlorotetrafluoride serves as a crucial intermediate that is converted to this compound. nih.gov This conversion is a ligand exchange reaction where the chlorine atom is substituted by a fluorine atom. This halogen exchange can be accomplished using various fluoride sources, such as zinc fluoride (ZnF2), hydrogen fluoride (HF), and antimony(III/V) fluorides. nih.gov
The synthesis of the p-tolylsulfur chlorotetrafluoride precursor itself can be seen as a transformation of the sulfur center in p-tolyl disulfide. The reaction with chlorine and potassium fluoride results in the oxidative fluorination and chlorination of the sulfur atoms. nih.gov
Introduction of the SF5 Group via Organosulfur Precursors
The introduction of the pentafluorosulfanyl group can be achieved by starting with organosulfur precursors other than disulfides or thiols. While specific examples detailing a wide variety of p-tolyl organosulfur precursors for this transformation are limited in the reviewed literature, the general principle involves the reaction of a suitable p-tolyl organosulfur compound with a reagent capable of delivering the SF5 moiety.
Cross-Coupling and C-S Bond Formation Methodologies
Cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-heteroatom bonds. In the context of this compound synthesis, this would involve the formation of the C-S bond between a p-tolyl group and a sulfur pentafluoride source. While palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C, C-N, and C-O bonds, their application for the direct formation of an aryl-SF5 bond is less commonly documented. The development of catalytic systems that can effectively couple a p-tolyl metallic or boronic acid species with an electrophilic "SF5" source, or a p-tolyl halide with a nucleophilic "SF5" source, remains an area of ongoing research interest in organofluorine chemistry.
Transition Metal-Catalyzed C-S Coupling Reactions
While the direct transition metal-catalyzed formation of the C-S bond in this compound remains an area of ongoing research, developments in the broader field of C-S coupling reactions offer potential avenues. Transition metals like palladium and copper are well-established catalysts for the formation of aryl sulfide (B99878) bonds. However, the direct coupling of an aryl halide with a SF5-containing sulfur source to form arylsulfur pentafluorides is not yet a widely established method. The strong electron-withdrawing nature of the SF5 group can influence the reactivity of the precursors in such coupling reactions.
Current research in related areas, such as the synthesis of aryl trifluoromethyl sulfides, has seen progress with nickel-catalyzed methodologies. These advancements may pave the way for the development of analogous catalytic systems for the synthesis of arylsulfur pentafluorides. The challenge lies in identifying suitable SF5-transfer reagents and optimizing catalyst systems that can effectively facilitate the carbon-sulfur bond formation without degradation of the pentafluorosulfanyl group.
Regioselective Functionalization of the Aromatic Ring
The ability to selectively introduce additional functional groups onto the aromatic ring of this compound is crucial for tuning its properties and for the synthesis of more complex molecules. The powerful electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the regioselectivity of electrophilic aromatic substitution reactions.
The SF5 group is a meta-directing and deactivating group in electrophilic aromatic substitution reactions. csbsju.eduwikipedia.org This is due to its strong inductive electron-withdrawing effect (-I effect), which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. For this compound, the directing effects of the methyl group (ortho-, para-directing and activating) and the SF5 group (meta-directing and deactivating) are opposing. Therefore, the outcome of electrophilic substitution on this compound will depend on the specific reaction conditions and the nature of the electrophile. Further research is needed to fully elucidate the regiochemical outcomes of various electrophilic aromatic substitution reactions, such as nitration and halogenation, on the this compound scaffold.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is an important goal to enhance the sustainability of its production. This involves the development of more environmentally benign and efficient synthetic protocols.
Development of Catalytic and Atom-Economical Routes
The development of catalytic methods for the synthesis of this compound is a key aspect of green chemistry, as it can reduce the need for stoichiometric reagents and minimize waste generation. While direct catalytic C-S bond formation for this specific compound is still under development, the existing two-step method can be optimized for atom economy. The ideal synthetic route would be a one-pot reaction that proceeds with high yield and selectivity, minimizing the number of synthetic steps and purification procedures. Research into catalytic and atom-economical radical arylation of other functional groups could provide insights for developing similar processes for arylsulfur pentafluorides. nih.gov
Solvent-Free and Environmentally Benign Synthetic Protocols
Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. The exploration of solvent-free reaction conditions, such as those employing mechanochemistry (ball milling), is a promising area of research. dtu.dk Mechanochemical synthesis has been successfully applied to various organic transformations and could potentially be adapted for the synthesis of this compound, offering advantages such as reduced solvent waste, shorter reaction times, and sometimes, unique reactivity. dtu.dk Furthermore, the use of more environmentally benign solvents in traditional synthetic methods is also an important consideration.
Purification and Isolation Techniques for High Purity this compound
Obtaining high-purity this compound is essential for its application in various fields. The purification strategy depends on the physical properties of the compound and the nature of the impurities present.
Commonly employed techniques for the purification of arylsulfur pentafluorides include distillation and recrystallization. beilstein-journals.orgresearchgate.netnih.gov Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure is a suitable method for its purification. This technique allows for the separation of the desired product from starting materials, byproducts, and solvents with different boiling points.
For solid derivatives of this compound or if the compound itself can be solidified at low temperatures, recrystallization from an appropriate solvent system can be an effective purification method. The choice of solvent is critical and should be based on the solubility profile of the compound and its impurities.
In cases where distillation or recrystallization is insufficient to achieve the desired purity, chromatographic techniques can be employed. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for both analytical and preparative separations of arylsulfur pentafluorides from closely related isomers or impurities. nih.gov
Below is a table summarizing the key purification techniques for this compound:
| Purification Technique | Description | Applicability |
| Fractional Distillation | Separation based on differences in boiling points under reduced pressure. | Suitable for liquid this compound to remove volatile and non-volatile impurities. |
| Recrystallization | Purification of solids based on differential solubility in a specific solvent system. | Applicable to solid derivatives or if this compound can be solidified. |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Used for high-purity isolation and separation of isomers. |
Advanced Spectroscopic and Structural Elucidation of P Tolylsulfur Pentafluoride
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structural features of organofluorine compounds. For p-tolylsulfur pentafluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular architecture.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
The NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the tolyl and pentafluorosulfanyl moieties.
¹H NMR: The proton NMR spectrum would be anticipated to show signals for the aromatic protons and the methyl group protons. The aromatic protons would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The electron-withdrawing nature of the SF₅ group would deshield these protons, causing them to resonate at a lower field compared to toluene. The methyl protons would appear as a singlet, shifted slightly downfield from the typical position for a tolyl methyl group due to the influence of the SF₅ substituent.
¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each carbon atom in the molecule. The carbon atom directly attached to the SF₅ group (C-1) would be significantly deshielded. The other aromatic carbons (C-2/C-6, C-3/C-5, and C-4) and the methyl carbon would also have characteristic chemical shifts influenced by the electronic effects of the SF₅ group.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound. The SF₅ group consists of one axial fluorine (Fa) and four equatorial fluorines (Fe). This arrangement would typically give rise to two distinct signals: a quintet for the axial fluorine (coupled to the four equatorial fluorines) and a doublet of quartets for the four magnetically equivalent equatorial fluorines (coupled to the axial fluorine and to each other, though the F-F coupling between equatorial fluorines is often small). The significant chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.5 - 8.0 | d | J(H-H) ≈ 8 |
| ¹H (Aromatic) | 7.2 - 7.5 | d | J(H-H) ≈ 8 |
| ¹H (Methyl) | ~2.4 | s | |
| ¹³C (C-S) | 145 - 155 | ||
| ¹³C (Aromatic) | 120 - 140 | ||
| ¹³C (Methyl) | ~21 | ||
| ¹⁹F (Axial) | 80 - 90 | quintet | J(Fa-Fe) ≈ 140-150 |
| ¹⁹F (Equatorial) | 60 - 70 | doublet of quartets | J(Fe-Fa) ≈ 140-150 |
Note: These are predicted values based on known substituent effects and data for similar aryl-SF₅ compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the this compound molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the adjacent aromatic protons, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
Dynamic NMR Studies for Conformational Exchange
While the SF₅ group is generally considered to have a high barrier to rotation around the S-C bond at room temperature, variable temperature (VT) NMR studies could provide insights into any dynamic processes. If rotation around the S-C bond were to become rapid on the NMR timescale at elevated temperatures, changes in the line shape of the ¹⁹F NMR signals for the equatorial fluorines might be observed. However, for most aryl-SF₅ compounds, this barrier is quite high, and such dynamics are not typically observed under standard conditions.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.
Assignment of Characteristic Vibrational Modes of the SF₅ Group
The pentafluorosulfanyl group has several characteristic vibrational modes that give rise to strong absorptions in the IR and Raman spectra. These are primarily S-F stretching and F-S-F bending modes. The S-F stretching vibrations are typically observed in the region of 800-950 cm⁻¹. The S-F axial and equatorial bonds will have slightly different stretching frequencies. Bending and scissoring modes of the SF₅ group would be found at lower frequencies.
Analysis of Aromatic Ring Vibrations and Substituent Effects
The vibrations of the p-substituted aromatic ring will also be present in the spectra. These include C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The powerful electron-withdrawing nature of the SF₅ group will influence the frequencies and intensities of these aromatic ring vibrations compared to toluene. For example, the C-C stretching modes of the ring may be shifted to higher frequencies.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| S-F Stretch (Equatorial) | 850 - 950 | IR, Raman |
| S-F Stretch (Axial) | 800 - 900 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| F-S-F Bend | 400 - 600 | IR, Raman |
| C-S Stretch | 600 - 750 | IR, Raman |
Note: These are predicted frequency ranges. Specific peak positions and intensities would require experimental data.
Mass Spectrometry for Molecular Structure and Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of this compound, offering insights into its structural integrity and the relative strengths of its chemical bonds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of this compound. The theoretical exact mass of the [M]⁺˙ ion of this compound is calculated based on the most abundant isotopes of its constituent elements.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |
| C₇H₇F₅S | ¹²C₇¹H₇¹⁹F₅³²S₁ | 218.01886 |
Note: This table presents the theoretical exact mass. Experimental verification via HRMS would involve comparing the measured m/z value to this theoretical value, with a minimal mass error, typically in the parts-per-million (ppm) range, confirming the elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Upon electron ionization, the molecular ion [C₇H₇F₅S]⁺˙ is formed. Key fragmentation pathways would likely involve the cleavage of the C-S bond and the S-F bonds.
Plausible Fragmentation Pathways:
Loss of SF₅ radical: A primary fragmentation could be the homolytic cleavage of the C-S bond, resulting in the formation of a tolyl cation and a sulfur pentafluoride radical.
[C₇H₇F₅S]⁺˙ → [C₇H₇]⁺ + SF₅•
Loss of a fluorine radical: Cleavage of an S-F bond could lead to the formation of a [C₇H₇F₄S]⁺ ion.
[C₇H₇F₅S]⁺˙ → [C₇H₇F₄S]⁺ + F•
Fragmentation of the tolyl group: Subsequent fragmentation of the tolyl moiety could lead to the loss of a methyl radical, forming a [C₆H₄F₅S]⁺ ion.
[C₇H₇F₅S]⁺˙ → [C₆H₄F₅S]⁺ + CH₃•
Table 2: Predicted Major Fragment Ions of this compound
| Fragment Ion | Proposed Structure | m/z (Nominal) |
| [C₇H₇]⁺ | Tolyl cation | 91 |
| [C₇H₇F₄S]⁺ | 199 | |
| [C₆H₄F₅S]⁺ | 203 |
Note: The fragmentation pattern provides a molecular fingerprint that can be used for identification and structural confirmation. The relative abundances of these fragment ions would depend on the ionization energy and the instrument used.
X-ray Crystallography of Crystalline this compound Derivatives
While the crystal structure of this compound itself has not been reported, the crystallographic data of a closely related derivative, 4-nitrophenylsulfur pentafluoride, provides significant insights into the molecular geometry and intermolecular interactions characteristic of this class of compounds. The substitution of a methyl group with a nitro group is not expected to fundamentally alter the geometry of the sulfur pentafluoride group and its attachment to the aromatic ring.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The crystal structure of 4-nitrophenylsulfur pentafluoride reveals a distorted octahedral geometry around the central sulfur atom. The sulfur atom is bonded to one carbon atom of the phenyl ring and five fluorine atoms. One fluorine atom is in an axial position (F_ax) relative to the phenyl ring, while the other four are in equatorial positions (F_eq).
Table 3: Selected Bond Lengths and Angles in 4-Nitrophenylsulfur Pentafluoride (a this compound Analog)
| Bond | Length (Å) | Angle | Angle (°) |
| S-C | 1.77 | F_ax-S-C | 178.0 |
| S-F_ax | 1.58 | F_eq-S-C | 88.5-91.5 |
| S-F_eq | 1.56-1.57 | F_eq-S-F_eq | 89.0-91.0 |
Data is representative of aryl-SF₅ compounds and based on the known structure of 4-nitrophenylsulfur pentafluoride. Torsion angles would describe the rotation of the phenyl ring relative to the SF₅ group.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of weak intermolecular interactions. In the case of aryl-SF₅ compounds, these interactions are primarily of the C-H···F type, where a hydrogen atom from an aromatic ring of one molecule interacts with a fluorine atom of a neighboring molecule.
Reactivity and Reaction Mechanisms of P Tolylsulfur Pentafluoride
Reactivity at the Sulfur Pentafluoride Center
Nucleophilic Substitution Reactions on Sulfur
Direct nucleophilic substitution at the hypervalent sulfur center of arylsulfur pentafluorides is not a commonly observed reaction pathway. The high bond dissociation energy of the S-F bonds and the steric crowding around the sulfur atom make it a difficult target for nucleophiles. Unlike sulfonyl halides, where the sulfur atom is more susceptible to nucleophilic attack, the SF5 group is remarkably robust. Mechanistic studies on nucleophilic substitution at tetracoordinate sulfur, such as in arenesulfonyl chlorides, typically proceed via concerted SN2-type or addition-elimination mechanisms. nih.gov However, extending these mechanisms to the hexacoordinate sulfur in p-tolylsulfur pentafluoride is not straightforward and lacks substantial experimental evidence.
Electrophilic Activation and Reactivity
Electrophilic activation of the sulfur pentafluoride group to enhance its reactivity is not a well-documented area of its chemistry. The sulfur atom is already in a high oxidation state (+6) and is surrounded by highly electronegative fluorine atoms, making it an unlikely candidate for further electrophilic attack.
Reactivity of the Aromatic Ring and Substituent Effects
The pentafluorosulfanyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This effect is somewhat counteracted by the electron-donating and activating nature of the para-methyl group. The interplay between these two substituents governs the regioselectivity of reactions on the aromatic ring.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on this compound involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uwindsor.ca The directing effects of the methyl (ortho-, para-directing) and the SF5 (meta-directing) groups are in opposition. Due to the strong deactivating nature of the SF5 group, forcing conditions are often required for these reactions to proceed. The regiochemical outcome of such reactions is a delicate balance between the electronic effects of the two substituents and the steric hindrance.
| Electrophilic Reagent | Reaction Conditions | Major Product(s) | Reference |
| HNO3/H2SO4 | Not specified | 2-Nitro-4-(pentafluorosulfanyl)toluene | [General EAS principles] |
| Br2/FeBr3 | Not specified | 2-Bromo-4-(pentafluorosulfanyl)toluene | [General EAS principles] |
This table is illustrative and based on general principles of electrophilic aromatic substitution, as specific experimental data for this compound was not available in the search results.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. semanticscholar.orgbeilstein-journals.org While the sulfonyl fluoride (B91410) (SO2F) group has been shown to be a powerful directing group for ortho-metalation, researchgate.net there is a lack of specific studies on the use of the SF5 group as a directing group in this compound. The presence of the methyl group, which is not a classical DMG, further complicates the potential for regioselective metalation. In principle, the methyl group could be deprotonated to form a benzylic anion, or the aromatic ring could be deprotonated at a position ortho to the methyl group. The outcome of such a reaction would depend on the specific base used and the reaction conditions.
Radical Chemistry and Single Electron Transfer (SET) Processes
While the SF5 group is generally stable, it can participate in radical reactions. The addition of the SF5 radical, often generated from SF5Cl or SF5Br, to unsaturated systems is a known method for the synthesis of aliphatic sulfur pentafluorides. nih.gov
| Reaction Type | Reagents | Product Type | Mechanistic Insight |
| Radical Addition (analogy) | SF5Cl, Alkene | Alkylsulfur pentafluoride | Formation and addition of SF5 radical |
| SET Process (hypothetical) | Electron Donor | Aryl radical intermediate | Formation of a transient radical anion |
Organometallic Transformations Involving this compound
The this compound molecule can participate in organometallic chemistry in two primary ways: as a substrate for transformations on the aryl ring or as a component of a larger ligand system that coordinates to a metal center. The strong electron-withdrawing nature of the -SF5 group is a key factor in both scenarios.
The aryl moiety of this compound can be functionalized using transition metal catalysis, demonstrating that the SF5 group is robust enough to tolerate various cross-coupling conditions. For instance, SF5-substituted aryl bromides can successfully undergo palladium-catalyzed Negishi cross-coupling reactions with amido alkyl iodide species. nih.gov The use of specific ligands, such as SPhos, has been shown to improve the yields of these coupling reactions, highlighting the importance of the catalytic system design. nih.gov
These transformations open pathways to more complex molecules, such as SF5-containing aromatic amino acids, which are valuable building blocks for medicinal chemistry. nih.gov The compatibility of the -SF5 group with organometallic reagents based on magnesium and zinc has also been demonstrated, further expanding the scope of possible synthetic transformations. semanticscholar.org
| Reaction Type | Catalyst/Ligand | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Negishi Cross-Coupling | Pd(dba)2 / SPhos | 1-bromo-3-(pentafluorosulfanyl)benzene | SF5-Aromatic Amino Acid Precursor | nih.gov |
| C-H Borylation | Iridium Catalyst | SF5-Aryl Compound | SF5-Aryl Boronate Ester | semanticscholar.org |
The powerful electron-withdrawing properties of the pentafluorosulfanyl group can be harnessed to create electron-poor ligands for transition metal catalysts. A notable example is the triarylphosphine ligand, tris(p-pentafluorosulfanylphenyl)phosphine, P(p-C6H4SF5)3. mdpi.com
Experimental and theoretical studies have confirmed that P(p-C6H4SF5)3 is a significantly weaker σ-donor compared to other substituted triarylphosphines, which is a direct consequence of the electron-withdrawing SF5 moieties. mdpi.com This electronic property makes it a valuable ligand for catalysts where electron-deficient metal centers are desired. This phosphine (B1218219) has been successfully incorporated into iridium and rhodium complexes, such as [IrCl(COD){P(p-C6H4SF5)3}]. mdpi.com Structural analysis of these complexes revealed a slightly larger cone angle for P(p-C6H4SF5)3 compared to other para-substituted triarylphosphines. mdpi.com
| Ligand | Tolman Electronic Parameter (νCO, cm⁻¹) | Cone Angle (°) | Key Feature | Reference |
|---|---|---|---|---|
| P(p-C6H4SF5)3 | Not specified, but identified as a weak σ-donor | Slightly larger than other para-substituted triarylphosphines | Strongly electron-withdrawing | mdpi.com |
| P(C6H5)3 | 2068.9 | 145 | Standard benchmark phosphine | Generic Data |
| P(p-C6H4OCH3)3 | 2066.7 | 145 | Electron-donating | Generic Data |
Thermal and Photochemical Stability and Degradation Pathways
A defining characteristic of this compound and related arylsulfur pentafluorides is their high stability.
Thermal Stability: The compound is exceptionally stable to heat. The strong S-F and C-S bonds resist thermal decomposition under normal conditions. nih.gov Studies on related poly(perfluorophenylene sulfide) compounds show that C-S bond cleavage generally requires very high temperatures, in the range of 500°C, to induce pyrolysis. dtic.mil At these extreme temperatures, degradation proceeds via C-S bond scission, leading to the formation of products like bis(pentafluorophenyl)sulfide and polymeric solids. dtic.mil
Photochemical Stability and Degradation: While thermally robust, aromatic SF5 compounds are susceptible to photodegradation. When exposed to actinic radiation (light that can induce chemical reactions) in aqueous environments, the pentafluorosulfanyl group degrades. researchgate.net Research has shown that the degradation pathway involves the release of all five fluorine atoms as fluoride ions. researchgate.net The ultimate organic product of this photodegradation is the corresponding benzenesulfonate (B1194179). This transformation indicates that despite its high general stability, the SF5 group can be broken down under specific, environmentally relevant conditions like sunlight exposure in water. researchgate.net
| Condition | Stability | Degradation Pathway/Products | Reference |
|---|---|---|---|
| Thermal (up to ~400°C) | High | Generally stable, no significant degradation. | nih.gov |
| Pyrolysis (~500°C) | Low | C-S bond cleavage. (Inferred from related compounds). Products may include diaryl sulfides. | dtic.mil |
| Photochemical (Actinic radiation in water) | Low | Complete degradation of the -SF5 group. Products include fluoride ions and p-toluenesulfonate. | researchgate.net |
Applications of P Tolylsulfur Pentafluoride in Advanced Materials and Chemical Synthesis
p-Tolylsulfur Pentafluoride as a Building Block in Organic Synthesis
The inherent stability and distinct electronic properties of the SF5 group make it a desirable feature in modern organic chemistry. This compound provides a valuable entry point for the integration of this functionality into complex molecular architectures.
This compound is a precursor for the synthesis of various SF5-containing building blocks that are subsequently used in cross-coupling and other transformative reactions. For instance, it can be converted into more reactive intermediates that allow for the introduction of the SF5-aryl moiety into a wide range of organic substrates.
One notable application is in the synthesis of SF5-containing aromatic amino acids. These unnatural amino acids are valuable tools for creating novel peptides with enhanced stability and unique conformational properties. The synthesis can involve the transformation of this compound into a suitable coupling partner, such as 4-(pentafluorosulfanyl)phenyl bromide, which can then be incorporated into an amino acid scaffold using palladium-catalyzed cross-coupling reactions.
Furthermore, arylsulfur pentafluorides, including derivatives of this compound, are employed in the synthesis of bioactive chemicals for the agrochemical industry. google.com For example, the synthesis of novel meta-diamide insecticides has been achieved using SF5-containing anilines, which can be prepared from precursors derived from arylsulfur pentafluorides. researchgate.net These complex molecules showcase the utility of SF5 building blocks in constructing intricate chemical structures with potent biological activity.
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. These auxiliaries, which are themselves chiral, are temporarily attached to a substrate to direct the formation of a specific stereoisomer. While a wide variety of chiral auxiliaries are known and utilized in organic synthesis, the development and application of chiral auxiliaries containing the this compound moiety are not well-documented in the current scientific literature. The synthesis of such specialized auxiliaries and their application in stereoselective and enantioselective transformations remains an area with limited exploration.
Integration into Pharmaceutical and Agrochemical Lead Compounds (as structural motifs)
The unique physicochemical properties of the SF5 group make it an attractive structural motif in the design of new pharmaceuticals and agrochemicals. Its introduction can lead to significant improvements in a compound's biological activity and pharmacokinetic profile.
A key application of the SF5 group in medicinal and agrochemical chemistry is its role as a bioisostere for other commonly used functional groups. Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties in a molecule. The SF5 group is often considered a "super-trifluoromethyl group" due to its enhanced steric and electronic properties compared to the trifluoromethyl (CF3) group.
The SF5 group has been successfully employed as a bioisosteric replacement for halogens, the trifluoromethyl group, and even the nitro group. This substitution can lead to improved potency, selectivity, and metabolic stability of the parent compound. For example, replacing a CF3 group with an SF5 group can alter the electronic distribution and lipophilicity of a molecule, potentially leading to more favorable interactions with biological targets.
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | van der Waals Volume (ų) | Electronic Effect | Lipophilicity (Hansch-Fujita π parameter) |
| -CF3 | 42.6 | Strongly Electron-withdrawing | 0.88 |
| -SF5 | 69.1 | Strongly Electron-withdrawing | 1.51 |
| -Cl | 12.0 | Electron-withdrawing | 0.71 |
| -NO2 | 27.2 | Strongly Electron-withdrawing | -0.28 |
| -SO2F | 44.4 | Strongly Electron-withdrawing | -1.16 |
This table presents generally accepted values and can vary slightly depending on the molecular context.
The introduction of an SF5 group into a lead compound can have a profound impact on its metabolic stability and lipophilicity, two critical parameters in drug design. The high chemical and thermal stability of the SF5 group often imparts resistance to metabolic degradation, which can lead to a longer biological half-life and improved pharmacokinetic profile of a drug candidate.
Role in Polymer Science and Functional Materials
The application of this compound and its derivatives extends beyond the life sciences into the realm of materials science. The unique properties of the SF5 group can be harnessed to create novel polymers and functional materials with advanced characteristics.
Arylsulfur pentafluorides have been identified as useful compounds in the development of liquid crystals. google.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The incorporation of the highly polar and sterically demanding SF5 group can significantly influence the mesomorphic properties of a molecule, such as its clearing point and dielectric anisotropy. For example, liquid crystals containing a terminal SF5 group have been reported to exhibit a significantly improved dielectric anisotropy compared to their fluorinated analogues. This makes them promising candidates for applications in advanced display technologies.
While the use of SF5-containing compounds in liquid crystals is an emerging area, the application of this compound in the broader field of polymer science is less established. The development of synthetic methodologies to incorporate the SF5 group into polymer backbones or as pendant groups could lead to the creation of new polymers with unique thermal, chemical, and dielectric properties.
Synthesis of SF5-Containing Monomers for Polymerization
The synthesis of polymers containing the pentafluorosulfanyl (SF5) group often begins with the creation of SF5-functionalized monomers. This compound is a valuable starting material in this process, allowing for the incorporation of the SF5 group into aromatic monomers that can subsequently undergo polymerization. A common strategy involves the modification of this compound to produce styrenic monomers.
For instance, pentafluorosulfanyl-substituted styrene derivatives can be synthesized and then polymerized via free-radical polymerization to yield polystyrene-based materials bearing the SF5 group. The presence of the SF5 group on the monomer can influence the polymerization kinetics and the molecular weight of the resulting polymer. Researchers have successfully synthesized a pair of pentafluorosulfanylated styrenic polymers, marking the first examples of such materials. researchgate.net These polymers are noted for their excellent thermal stability. researchgate.net
The general approach involves the chemical modification of the tolyl group in this compound to introduce a polymerizable functional group, such as a vinyl group, to create an SF5-containing styrene monomer. This monomer can then be homopolymerized or copolymerized with other monomers to create a range of functional polymers.
Table 1: Synthesis of SF5-Containing Monomers
| Monomer Name | Precursor | Polymerization Method | Resulting Polymer |
| p-Pentafluorosulfanyl-styrene | This compound derivative | Free-radical polymerization | Poly(p-pentafluorosulfanyl-styrene) |
| SF5-functionalized acrylates | SF5-containing alcohol | Not specified | Poly(SF5-acrylate) |
| SF5-functionalized methacrylates | SF5-containing alcohol | Not specified | Poly(SF5-methacrylate) |
Modification of Polymer Properties (e.g., thermal stability, refractive index)
The incorporation of the pentafluorosulfanyl (SF5) group into a polymer backbone, often derived from monomers synthesized from precursors like this compound, can significantly alter the material's physical and chemical properties.
Table 2: Thermal Properties of Polystyrene vs. SF5-Containing Polystyrene
| Polymer | Decomposition Onset (in air) | Key Degradation Range (in N2) |
| Polystyrene | 270 °C nih.gov | 399-500 °C researchgate.net |
| Poly(pentafluorosulfanyl-styrene) | Enhanced stability noted researchgate.net | Data not available |
Table 3: Refractive Index of Polystyrene and a Representative Fluorinated Polymer
| Polymer | Refractive Index (n) |
| Polystyrene | 1.5916 refractiveindex.info |
| Poly(tetrafluoroethylene) | ~1.35 |
Emerging Applications in Optoelectronics and Electronic Materials
The unique electronic properties of the SF5 group, stemming from its strong dipole moment and high electronegativity, make polymers derived from this compound attractive for applications in optoelectronics and electronic materials.
One of the most promising applications is in organic field-effect transistor (OFET)-based memory devices. researchgate.net Pentafluorosulfanylated styrenic polymers have been successfully employed as the electret layer in nonvolatile OFET memory. researchgate.net The SF5 group's strong dipole moment contributes to the charge-trapping capabilities of the polymer, which is essential for the memory function. These OFET memory devices have demonstrated moderately large memory windows, good retention times, and stable reversibility over multiple programming and erasing cycles. researchgate.net
The performance of these OFET memory devices is a significant area of research. For instance, an OFET with a bilayer polymer gate dielectric, a structure that could incorporate SF5-polymers, has shown non-volatile memory behavior with an on-off ratio of 10^3 and a retention time greater than 10^3 seconds. researchgate.net
While direct applications in organic light-emitting diodes (OLEDs) are still emerging, the properties of SF5-containing polymers, such as their thermal stability and tunable electronic characteristics, suggest potential for their use as host materials or in charge-transport layers. The development of functional polymers is crucial for advancing solution-processed OLEDs.
Table 4: Performance of OFET Memory with Polymer Electrets
| Device Parameter | Reported Performance |
| Memory Window | Moderately large researchgate.net |
| Retention Time | >1000 s (in a comparable system) researchgate.net |
| On/Off Ratio | 10^3 (in a comparable system) researchgate.net |
| Reversibility | Stable over multiple cycles researchgate.net |
Computational and Theoretical Investigations on P Tolylsulfur Pentafluoride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic architecture of p-tolylsulfur pentafluoride. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations for this compound would typically involve geometry optimization followed by an analysis of the electronic structure. The presence of the electron-donating methyl group in the para position is expected to influence the electronic properties of the phenyl ring and the SF5 group.
DFT studies can provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is anticipated to have significant contributions from the π-system of the tolyl group, while the LUMO is expected to be influenced by the antibonding orbitals associated with the sulfur-fluorine bonds.
| Property | Phenylsulfur Pentafluoride (Calculated) | This compound (Calculated) |
| HOMO Energy (eV) | -8.5 | -8.2 |
| LUMO Energy (eV) | -1.2 | -1.1 |
| HOMO-LUMO Gap (eV) | 7.3 | 7.1 |
| Dipole Moment (Debye) | 3.5 | 3.8 |
Note: The data in this table is illustrative and intended to represent the expected trends from DFT calculations.
For a more precise determination of the energetic properties of this compound, high-level ab initio calculations can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD, CCSD(T)) provide a more accurate description of electron correlation than standard DFT functionals.
These computationally intensive methods are often used to refine the energies obtained from DFT calculations, providing benchmark values for properties like bond dissociation energies, ionization potentials, and electron affinities. For this compound, such calculations would be particularly useful for accurately determining the strength of the C-S and S-F bonds, which is crucial for understanding its thermal stability and reactivity. Due to their computational cost, these methods are often applied to smaller, model systems, and the results are extrapolated to larger molecules.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of reaction rates.
By mapping the potential energy surface, computational methods can identify the most likely pathways for a given reaction involving this compound. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The energy profile along the reaction coordinate provides a visual representation of the energy changes that occur as the reaction progresses.
For instance, in the synthesis of this compound from p-tolylsulfur chloride tetrafluoride and a fluoride (B91410) source, DFT calculations could be used to model the reaction pathway. This would involve identifying the transition state for the fluorine-chlorine exchange and calculating its energy relative to the reactants. Such studies can help in understanding the role of different reagents and optimizing reaction conditions.
From the computed energy profiles, it is possible to derive key kinetic and thermodynamic parameters. Transition State Theory (TST) can be used in conjunction with the calculated energies of the reactants and the transition state to estimate the rate constant of a reaction. The activation energy (Ea) is a primary determinant of the reaction rate and can be directly obtained from the calculated energy difference between the transition state and the reactants.
Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be calculated from the computed energies and vibrational frequencies of the reactants and products. This information is vital for predicting the spontaneity and position of equilibrium of a reaction. The table below presents a hypothetical set of calculated kinetic and thermodynamic data for a substitution reaction of this compound.
| Parameter | Calculated Value |
| Activation Energy (Ea) | 25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -10 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -8 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are typically performed on static molecular structures (at 0 Kelvin), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of molecular flexibility.
For this compound, MD simulations can be used to investigate the rotation around the C-S bond. This would reveal the preferred conformations of the molecule and the energy barriers between them. The SF5 group is known to have a relatively high barrier to rotation, and MD simulations could quantify this for the p-tolyl derivative. The simulations would also provide insights into the vibrational motions of the molecule and how they might influence its reactivity. By analyzing the trajectory of the atoms over time, it is possible to understand the flexibility of the molecule and identify any significant conformational changes that might occur under different conditions.
Conformational Landscapes and Rotational Barriers of the SF5 Group
The conformational landscape of this compound is primarily defined by the rotation of the SF5 group around the C-S bond. The SF5 group, with its octahedral geometry around the sulfur atom, can adopt different orientations relative to the tolyl ring. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore these conformational possibilities and determine their relative energies.
The rotation of the SF5 group is not entirely free and is hindered by a rotational barrier. This barrier arises from steric and electronic interactions between the fluorine atoms of the SF5 group and the methyl and hydrogen atoms of the tolyl ring. The magnitude of this barrier can be calculated by mapping the potential energy surface as a function of the dihedral angle defined by the C-C-S-F atoms.
While specific experimental or computational studies on the rotational barrier of this compound are not extensively documented in the literature, theoretical calculations on analogous aryl-SF5 compounds provide valuable estimates. The barrier to rotation is expected to be relatively low, allowing for facile rotation at room temperature. The most stable conformation is predicted to be a staggered arrangement where the fluorine atoms are positioned to minimize steric clash with the ortho-hydrogens and the para-methyl group of the tolyl ring.
Interactive Data Table: Calculated Rotational Barriers for Aryl-SF5 Compounds
The following table presents hypothetical DFT-calculated rotational energy barriers for the SF5 group in a series of para-substituted phenylsulfur pentafluorides to illustrate the expected trend. The values are illustrative and serve to contextualize the likely rotational barrier in this compound.
| Substituent (p-X) | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle C-C-S-Feq) |
| -H | 2.5 | 30° |
| -CH3 (p-Tolyl) | 2.7 | 30° |
| -NO2 | 2.4 | 30° |
| -OCH3 | 2.6 | 30° |
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent medium can significantly influence the conformation and reactivity of a molecule. For a polar molecule like this compound, which possesses a significant dipole moment due to the highly electronegative SF5 group, solvent effects are particularly important. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the presence of a solvent and to study its impact on molecular properties.
The reactivity of this compound, particularly in reactions involving either the aromatic ring or the SF5 group, is also subject to solvent effects. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.org Computational studies can model these interactions to predict how the reaction outcomes might vary in different solvent environments. For example, in a nucleophilic aromatic substitution reaction, a polar aprotic solvent might be expected to accelerate the reaction by stabilizing the charged intermediate.
Structure-Property Relationship Studies through Computational Modeling
Computational modeling is an invaluable tool for establishing structure-property relationships, which are essential for the rational design of new molecules with desired characteristics. For this compound, computational studies can correlate its structural features with its electronic, chemical, and physical properties.
The strong electron-withdrawing nature of the SF5 group significantly influences the electronic properties of the tolyl ring. researchgate.net This effect can be quantified computationally through the calculation of various molecular descriptors, such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges. The para-methyl group, being an electron-donating group, slightly counteracts the effect of the SF5 group, leading to a unique electronic distribution across the molecule.
Computational models can be used to predict various properties of this compound, including its dipole moment, polarizability, and lipophilicity (logP). These properties are crucial for applications in areas such as liquid crystals and pharmaceuticals. By systematically modifying the structure, for instance, by changing the substituent on the aromatic ring, computational studies can guide the synthesis of new SF5-containing compounds with tailored properties.
Interactive Data Table: Calculated Molecular Properties of Substituted Phenylsulfur Pentafluorides
| Substituent (p-X) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated logP |
| -H | 3.8 | -7.2 | -1.5 | 3.5 |
| -CH3 (p-Tolyl) | 4.1 | -7.0 | -1.4 | 3.9 |
| -NO2 | 1.5 | -7.8 | -2.5 | 3.2 |
| -OCH3 | 4.5 | -6.8 | -1.3 | 3.4 |
These computational approaches provide a fundamental understanding of the behavior of this compound at the molecular level, offering predictive insights that can guide experimental studies and the development of new applications for this unique chemical compound.
Environmental and Safety Considerations in the Research and Handling of P Tolylsulfur Pentafluoride
Hazard Assessment and Risk Management in Laboratory Settings
The unique properties of the pentafluorosulfanyl (SF5) group, such as its high electronegativity and stability, necessitate a thorough hazard assessment and risk management strategy in laboratory environments.
While specific occupational exposure limits for p-Tolylsulfur pentafluoride have not been established, data for the related compound, sulfur pentafluoride (disulfur decafluoride), provides a basis for conservative safety measures. Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have set stringent limits for sulfur pentafluoride due to its toxicity, particularly its potential to cause severe respiratory irritation and pulmonary edema upon inhalation.
Control measures in the laboratory are centered on minimizing inhalation, ingestion, and dermal contact. Standard protocols include the use of certified fume hoods or ventilated gas cabinets, especially when handling the compound outside of a sealed system. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For procedures with a higher risk of aerosol generation, respiratory protection may be required.
Table 1: Occupational Exposure Limits for Sulfur Pentafluoride
| Agency | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
|---|---|---|---|---|
| OSHA | PEL (TWA) | 0.025 | 0.25 | 8-hour Time-Weighted Average |
| NIOSH | REL (Ceiling) | 0.01 | 0.1 | Recommended Exposure Limit - Ceiling |
| ACGIH | TLV (Ceiling) | 0.01 | 0.1 | Threshold Limit Value - Ceiling |
This data is for sulfur pentafluoride and should be used as a conservative guideline for handling this compound in the absence of specific data.
The handling and storage of organofluorine compounds like this compound require specific protocols to ensure chemical stability and prevent accidental release. These compounds are often sensitive to moisture, light, and temperature.
Handling: All manipulations should be performed in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Equipment should be thoroughly dried before use to prevent hydrolysis, as moisture can lead to the formation of hydrofluoric acid, a highly corrosive and toxic substance.
Storage: this compound should be stored in a tightly sealed, compatible container, such as those made of fluoropolymers (e.g., Teflon®). The storage area should be cool, dry, and dark to prevent thermal or photolytic degradation. Containers should be clearly labeled, and the storage location should be secure and accessible only to authorized personnel.
Transportation: The transport of this compound is subject to regulations for hazardous materials. It is classified as a Dangerous Good for transport, which may incur additional shipping charges and require specific packaging and labeling to ensure safe transit.
Environmental Fate and Degradation Pathways (academic context)
The environmental fate of aromatic sulfur pentafluoride compounds is an area of active academic research, focusing on their stability and potential impact on ecosystems. The strong carbon-fluorine and sulfur-fluorine bonds generally confer high stability to these molecules.
Arylsulfur pentafluorides are known to be very stable thermally and chemically, with hydrolytic stability that can exceed that of analogous trifluoromethyl (CF3) compounds. However, research has shown that the pentafluorosulfanyl (SF5) group is not environmentally inert. Studies on aromatic SF5 compounds have demonstrated that they can undergo complete degradation under actinic radiation (light that can cause photochemical reactions). This direct photolytic process can occur with half-lives on the order of hours. The degradation pathway involves the release of all five fluoride (B91410) ions and the eventual formation of a benzenesulfonate (B1194179) as the final product.
The potential for a chemical to bioaccumulate is often estimated by its octanol-water partitioning coefficient (Kow), which indicates its lipophilicity (tendency to dissolve in fats and oils). Studies of aromatic SF5 compounds have reported log Kow values ranging from 2.9 to 3.6. These values are generally 0.5 to 0.6 log units higher (indicating greater lipophilicity) than their trifluoromethyl analogs. This suggests a tendency to partition into organic matter and fatty tissues, indicating a potential for bioaccumulation. The environmental impact of organofluorine compounds is a broad concern due to the persistence of some classes of these chemicals.
Table 2: Environmental Properties of Aromatic SF5 Compounds
| Property | Value Range | Indication |
|---|---|---|
| Log K(ow) | 2.9 - 3.6 | More hydrophobic than CF3 analogs; potential for bioaccumulation |
| Water Solubility | 78 mg/L - 2.4 g/L | Varies based on the specific aromatic structure |
| Photodegradation | Hourly half-lives | Degrades under environmentally relevant light conditions |
Waste Management and Responsible Disposal of this compound and its Byproducts
The responsible disposal of fluorinated organic compounds is critical to prevent environmental contamination. Waste containing this compound is generally classified as hazardous waste.
The preferred method for the destruction of fluorinated organic compounds is high-temperature incineration. This process must be conducted in specialized, permitted facilities capable of achieving the high temperatures and long residence times necessary to break the stable C-F and S-F bonds. Effective incineration breaks down the compound into less harmful components. The fluorine content is typically converted to hydrogen fluoride (HF), which must then be "scrubbed" from the flue gas, often by reacting it with an alkali substance to form a stable salt.
Improper or incomplete incineration can lead to the formation of smaller, potentially hazardous fluorinated byproducts or products of incomplete combustion (PICs). Therefore, disposal must adhere to strict local, national, and international regulations governing hazardous waste. An alternative to direct disposal is sending the waste to a specialized facility for conversion into other useful chemical products, though this is less common.
Neutralization and Deactivation Strategies for Fluorinated Waste
The robust nature of the sulfur-fluorine bond in this compound makes it resilient to many standard chemical degradation methods. nih.gov However, its disposal requires deactivation to mitigate potential environmental impact. Due to the lack of specific published protocols for this compound, strategies are extrapolated from the known chemistry of related sulfur(VI) fluorides and general principles for handling reactive fluorinated compounds.
Chemical Neutralization: Alkaline hydrolysis is a common strategy for neutralizing halogenated organic compounds. For this compound, this would involve reacting the waste material with a strong base, such as sodium hydroxide. The reaction is anticipated to proceed via nucleophilic substitution at the sulfur center, displacing fluoride ions and ultimately breaking down the SF₅ group. The final products would likely be sodium p-toluenesulfonate, sodium fluoride, and water. This process must be conducted with care, likely in a controlled reactor setup within a fume hood, as the reaction could be exothermic and may generate hydrogen fluoride (HF) as an intermediate if conditions are not sufficiently basic.
Thermal Decomposition: High-temperature incineration or pyrolysis is another potential method for the complete destruction of fluorinated organic compounds. mdpi.com Thermal cracking of organosulfur compounds can generate hydrogen sulfide (B99878) (H₂S) and sulfur oxides (SOx), such as sulfur dioxide (SO₂). researchgate.netstackexchange.com In the case of this compound, thermal decomposition in the presence of a hydrogen source could yield hazardous gases including HF and SO₂. Industrial incinerators designed for halogenated waste operate at very high temperatures and are equipped with scrubbers to neutralize acidic gases like HF and SO₂ before they are released into the atmosphere. For instance, gaseous fluoride and sulfur oxide byproducts can be effectively absorbed by alkaline solutions, such as sodium hydroxide. mdpi.com
The following table summarizes potential deactivation strategies for waste containing this compound.
| Method | Reagents/Conditions | Potential Products | Key Considerations |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) solution, controlled temperature | Sodium p-toluenesulfonate, Sodium Fluoride (NaF), Water (H₂O) | Reaction can be exothermic. Requires appropriate personal protective equipment (PPE) for handling caustic solutions. Must be performed in a well-ventilated fume hood. |
| Thermal Decomposition | High temperature (>700 °C), often with excess air or steam | Sulfur Dioxide (SO₂), Hydrogen Fluoride (HF), Carbon Dioxide (CO₂), Water (H₂O) | Requires specialized high-temperature incineration facilities with off-gas scrubbing systems to neutralize acidic gases. Not feasible in a standard laboratory setting. |
Compliance with Regulations for Chemical Waste Disposal in Research Laboratories
The disposal of chemical waste from research laboratories, including novel compounds like this compound, is strictly regulated to protect human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). gaiaca.com
Waste Identification and Storage: Under RCRA, any laboratory that generates hazardous waste must follow specific protocols. The first step is to determine if the waste is hazardous, which can be because it is specifically "listed" or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity). upenn.edu Given its reactive nature and fluorine content, waste containing this compound must be managed as hazardous waste.
Laboratories must accumulate hazardous waste in designated "Satellite Accumulation Areas" (SAAs), which must be at or near the point of generation and under the control of laboratory personnel. upenn.educwu.edu Key requirements for SAAs include:
Container Management: Waste must be stored in containers that are compatible with the chemical waste they hold. gaiaca.comcwu.edu For instance, acids should not be stored in metal containers, and hydrofluoric acid (a potential byproduct) should not be stored in glass. gaiaca.com Containers must be kept securely closed except when adding or removing waste. upenn.educwu.edu
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and an identification of the chemical constituents. gaiaca.comnsta.org
Accumulation Limits: An SAA can accumulate up to 55 gallons of hazardous waste or one quart of acutely toxic waste. Once these limits are reached, the full container must be moved from the SAA within three days. upenn.educwu.edu
Special Regulations for Academic Laboratories: The EPA provides alternative, more flexible regulations for laboratories at eligible colleges, universities, and certain research institutes under 40 CFR Part 262, Subpart K. epa.gov This subpart allows for longer on-site accumulation times (up to 12 months) and requires the institution to develop a comprehensive Laboratory Management Plan to ensure best practices for waste handling and removal. epa.gov
The following table outlines key regulatory compliance points for handling this compound waste in a research laboratory.
| Compliance Area | Requirement | Regulatory Basis (U.S.) |
| Waste Determination | Assume waste is hazardous due to reactivity and composition. | 40 CFR Part 262.11 |
| Container Selection | Use chemically compatible, leak-proof containers with secure screw caps. gaiaca.comcwu.edu | 40 CFR Part 262.15(a) |
| Labeling | Affix a "Hazardous Waste" label upon adding the first drop of waste, listing all chemical contents. gaiaca.comupenn.edu | 40 CFR Part 262.15(a)(5) |
| Storage Location | Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. cwu.eduepa.gov | 40 CFR Part 262.15 |
| Segregation | Store away from incompatible materials, particularly aqueous solutions and bases, to prevent uncontrolled reactions. cwu.edu | General laboratory safety practice |
| Disposal | Arrange for pickup and disposal by a licensed hazardous waste facility. Do not dispose of down the drain. gaiaca.comupenn.edu | 40 CFR Part 262 |
Challenges and Future Research Directions for P Tolylsulfur Pentafluoride Chemistry
Overcoming Synthetic Hurdles for Scalable and Sustainable Production
The widespread adoption of p-tolylsulfur pentafluoride and its analogs has been historically hindered by synthetic difficulties. Early methods often relied on harsh and hazardous reagents, such as elemental fluorine (F₂) or sulfur chloride pentafluoride (SF₅Cl), which presented significant challenges for scalability and safety. The direct fluorination of diaryl disulfides, for instance, requires specialized equipment and handling protocols, limiting its broad applicability.
Recent years have witnessed a paradigm shift towards more accessible and sustainable synthetic routes. A significant breakthrough has been the development of gas-reagent-free methods for the preparation of arylsulfur chlorotetrafluorides (ArSF₄Cl), key precursors to ArSF₅ compounds. These methods utilize readily available and easier-to-handle reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF). nih.gov This approach avoids the need for hazardous gases and has expanded the scope of accessible arylsulfur pentafluoride derivatives.
Future research in this area will likely focus on several key aspects:
Development of Novel Fluorinating Reagents: The quest for milder, more selective, and environmentally benign fluorinating agents remains a priority.
Catalytic Approaches: The design of catalytic systems for the direct and selective introduction of the SF₅ group onto aromatic rings would represent a major leap forward.
Flow Chemistry: The implementation of continuous flow technologies can offer improved safety, scalability, and control over highly exothermic fluorination reactions.
Broader Substrate Scope: Expanding the synthetic methodologies to encompass a wider range of functional groups and heterocyclic systems is crucial for the application of SF₅ chemistry in diverse fields.
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Fluorination | F₂, SF₅Cl | Direct introduction of SF₅ group | Hazardous reagents, harsh conditions, limited functional group tolerance |
| From Diaryl Disulfides | Cl₂, KF then a fluorinating agent | More accessible starting materials | Multi-step process, use of corrosive reagents |
| Gas-Reagent-Free Method | Trichloroisocyanuric acid (TCICA), KF | Milder conditions, improved safety, broader substrate scope | Still a multi-step process from the parent arene |
Development of Novel Reactivity Patterns and Selective Catalytic Transformations
Understanding and controlling the reactivity of the SF₅ group and the aromatic ring it is attached to is paramount for the synthesis of complex molecules. The strong electron-withdrawing nature of the SF₅ group significantly influences the reactivity of the p-tolyl ring, directing substitution patterns and affecting the acidity of benzylic protons.
Current research is exploring the unique reactivity of this compound in various transformations:
Radical Reactions: The SF₅ group can participate in and influence radical reactions, opening avenues for novel carbon-carbon and carbon-heteroatom bond formations.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, have been successfully employed to functionalize the aromatic ring of SF₅-containing compounds, enabling the synthesis of complex molecular architectures. For instance, a Negishi cross-coupling strategy has been utilized to synthesize aromatic amino acids containing the SF₅ group. nih.gov
Directed C-H Functionalization: The development of methods for the direct and selective functionalization of C-H bonds on the aromatic ring would provide a more atom-economical and efficient way to elaborate SF₅-containing molecules.
The future of this field lies in the development of selective catalytic transformations that can tolerate the SF₅ group and enable precise modification of the molecule. This includes the design of novel ligands and catalyst systems that can control regioselectivity and stereoselectivity in reactions involving this compound and its derivatives.
Exploration of Undiscovered Applications in Interdisciplinary Scientific Fields
The unique physicochemical properties of the SF₅ group make it a highly attractive substituent for applications in medicinal chemistry, agrochemistry, and materials science. Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.
Medicinal Chemistry: The SF₅ group is increasingly being investigated as a bioisostere for other commonly used groups like trifluoromethyl (CF₃) and tert-butyl. Its larger size and distinct electronic profile can lead to improved binding affinity and selectivity for biological targets. For example, the incorporation of the SF₅ group has shown promise in the development of novel insecticides. researchgate.net
Agrochemistry: The metabolic stability and lipophilicity of the SF₅ group are highly desirable properties for agrochemicals, potentially leading to increased efficacy and reduced environmental impact. Research into SF₅-containing herbicides and fungicides is an active area of investigation.
Materials Science: The strong dipole moment and thermal stability of arylsulfur pentafluorides make them interesting building blocks for advanced materials. Potential applications include liquid crystals, polymers with tailored dielectric properties, and functional dyes.
Future research will focus on systematically exploring the structure-activity relationships of SF₅-containing compounds in these fields. The synthesis of diverse libraries of this compound derivatives will be crucial for identifying new lead compounds with enhanced performance.
| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σp) |
|---|---|---|
| -H | 0.00 | 0.00 |
| -CH₃ | 0.56 | -0.17 |
| -CF₃ | 0.88 | 0.54 |
| -SF₅ | 1.51 | 0.68 |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
The detailed understanding of reaction mechanisms and the optimization of synthetic protocols for this compound require sophisticated analytical techniques. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for characterizing SF₅-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the distinct chemical shifts of the axial and equatorial fluorine atoms in the SF₅ group.
While traditional NMR provides valuable structural information, the development and application of advanced, in situ monitoring techniques will be crucial for gaining deeper insights into the kinetics and mechanisms of reactions involving this compound. Techniques such as:
Rapid-injection NMR: To study fast reaction kinetics.
Flow NMR: For real-time monitoring of continuous flow processes.
Operando Spectroscopy: Combining spectroscopic techniques with reaction condition control to study catalysts and intermediates under actual operating conditions.
These advanced methods will enable researchers to identify transient intermediates, elucidate complex reaction pathways, and optimize reaction conditions for improved yield and selectivity.
Bridging the Gap between Computational Predictions and Experimental Validation in SF₅ Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.net In the context of this compound chemistry, DFT calculations can provide valuable insights into:
Reaction Mechanisms: Elucidating the transition states and energy profiles of reactions involving the SF₅ group.
Spectroscopic Properties: Predicting NMR chemical shifts and other spectroscopic data to aid in structural characterization.
Physicochemical Properties: Calculating properties such as dipole moments, bond energies, and electronic structures.
While computational predictions are powerful, they must be rigorously validated by experimental data. A synergistic approach that combines theoretical calculations with experimental studies is essential for advancing the field. For example, calculated reaction pathways can be corroborated by in situ spectroscopic monitoring, and predicted molecular properties can be confirmed through synthesis and characterization.
Future research will focus on developing more accurate and efficient computational models that can reliably predict the behavior of SF₅-containing compounds. This will involve the use of higher levels of theory and the development of new computational tools specifically designed for fluorine-rich systems. The close collaboration between computational and experimental chemists will be key to bridging the gap between theoretical predictions and real-world applications of this compound chemistry.
Q & A
Q. What are the established synthetic routes for preparing p-tolylsulfur pentafluoride, and what methodological considerations ensure reproducibility?
The synthesis of p-tolylsulfur pentafluoride typically involves direct fluorination of arylthiol precursors or electrophilic substitution reactions using SF₅-containing reagents. Key steps include the use of sulfur pentafluoride gas (SF₅) under controlled conditions (e.g., low moisture, inert atmosphere) to avoid decomposition. Reagents like ClF₅ or BrF₅ may act as fluorinating agents, but safety protocols are critical due to their acute toxicity . Reproducibility requires precise stoichiometric ratios, reaction temperature control (often −30°C to 0°C), and purification via vacuum distillation or chromatography .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Nuclear Magnetic Resonance (¹⁹F NMR) is essential for confirming the SF₅ group’s presence, with characteristic peaks near δ −40 ppm (axial F) and δ −55 ppm (equatorial F). Mass spectrometry (EI-MS) validates molecular weight (e.g., [M]⁺ at m/z 246). X-ray crystallography resolves stereoelectronic effects of the –SF₅ group, while gas-phase thermochemistry data (e.g., enthalpy of formation) can be sourced from NIST databases .
Q. How do the electron-withdrawing and lipophilic properties of this compound influence its applications in medicinal chemistry?
The –SF₅ group exhibits a Hammett σₚ value comparable to –NO₂, enhancing electrophilic aromatic substitution reactivity. Lipophilicity (logP ~3.5) is measured via shake-flask methods or HPLC retention times. These properties make it valuable in drug design for improving metabolic stability and membrane permeability, particularly in kinase inhibitors or antiviral agents .
Advanced Research Questions
Q. What strategies address contradictions in reported reactivity of this compound under varying catalytic conditions?
Discrepancies in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from ligand-metal interactions or SF₅ group steric effects. Systematic studies using DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict regioselectivity, while kinetic profiling under inert vs. aerobic conditions clarifies oxidative stability .
Q. How can researchers extrapolate toxicity data for this compound given limited direct studies?
Analogous compounds (e.g., bromine pentafluoride) suggest acute inhalation hazards. Use in vitro assays (e.g., Ames test for mutagenicity) and QSAR models to predict LD₅₀. Occupational exposure limits should align with NIOSH IDLH frameworks, applying uncertainty factors (e.g., 10×) for interspecies variability .
Q. What experimental designs optimize the integration of this compound into photoactive materials?
UV-vis spectroscopy and cyclic voltammetry assess its electron-accepting capacity in photovoltaic systems. Co-deposition with donor polymers (e.g., P3HT) in bulk heterojunction solar cells requires controlled annealing (100–150°C) and grazing-incidence XRD to monitor phase separation .
Q. How do computational models resolve discrepancies in thermodynamic stability data for this compound derivatives?
Contradictions in ΔG° values may stem from basis set limitations in computational methods. Comparative studies using CCSD(T)/CBS benchmarks vs. DFT approximations (e.g., M06-2X) improve accuracy. Experimental validation via calorimetry (e.g., bomb calorimeter) is critical .
Methodological Tables
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
